molecular formula C8H12N2O2 B3187484 4-Cyano-1-methylpiperidine-4-carboxylic acid CAS No. 1542938-62-4

4-Cyano-1-methylpiperidine-4-carboxylic acid

Cat. No.: B3187484
CAS No.: 1542938-62-4
M. Wt: 168.19
InChI Key: AOBFKXXJAGHWHG-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Scaffold Chemistry

The piperidine ring is a foundational structure in organic and medicinal chemistry. evitachem.comgoogle.com It is a six-membered nitrogen-containing heterocycle that is a core component of numerous alkaloids and a vast array of synthetic pharmaceuticals. google.comnih.gov The prevalence of this scaffold has led to it being termed a "privileged structure," as its framework is frequently found in biologically active compounds targeting a wide range of receptors. acs.org

Derivatives of piperidine are integral to pharmaceuticals across various classes, including analgesics, antihistamines, and antipsychotics. evitachem.com The flexible, chair-like conformation of the piperidine ring allows its substituents to be precisely oriented in three-dimensional space, which is crucial for effective interaction with biological targets. The development of novel synthetic methods to create substituted piperidines is therefore a significant and ongoing focus of chemical research. nih.gov While 4-Cyano-1-methylpiperidine-4-carboxylic acid is a clear example of a substituted piperidine, the lack of specific literature prevents an analysis of its direct contributions or applications within this broad field.

Significance of Multifunctionalized Cyclic Amines in Chemical Synthesis

Cyclic amines, such as piperidine and pyrrolidine, that bear multiple functional groups are highly valuable as building blocks in organic synthesis. organic-chemistry.org These "multifunctionalized" scaffolds provide chemists with versatile platforms for constructing complex molecular architectures. organic-chemistry.org Each functional group can serve as a handle for subsequent, often orthogonal, chemical reactions.

In the case of this compound, the molecule possesses three distinct functional centers:

Carboxylic Acid: This group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a wide array of synthetic possibilities.

Nitrile (Cyano Group): The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions. The presence of both a nitrile and a carboxylic acid at the same carbon (a quaternary center) offers a unique starting point for creating spirocyclic systems or highly substituted piperidines.

The strategic value of such compounds lies in their ability to be elaborated in a controlled, stepwise manner, enabling the efficient synthesis of complex target molecules. organic-chemistry.org However, without specific examples from the research literature involving this compound, its practical significance and application as a multifunctional building block remain theoretical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-1-methylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-4-2-8(6-9,3-5-10)7(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBFKXXJAGHWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis of 4 Cyano 1 Methylpiperidine 4 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis and Target Disconnection

Retrosynthetic analysis is a technique used to design a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. For 4-Cyano-1-methylpiperidine-4-carboxylic acid, several logical disconnections can be proposed to devise a convergent and efficient synthesis.

A primary disconnection targets the functional groups at the C-4 position. The geminal cyano and carboxyl groups suggest a precursor such as a 4-piperidone (B1582916) derivative. This approach simplifies the target to a more common intermediate, 1-methyl-4-piperidone (B142233), and addresses the challenge of creating the C4-quaternary center in a separate, dedicated step.

Further disconnection of the N-methyl group via an N-alkylation transform reveals a secondary piperidine (B6355638), 4-cyanopiperidine-4-carboxylic acid, as a key intermediate. This allows for the introduction of the methyl group in a late-stage functionalization step.

Finally, the piperidine ring itself can be disconnected. This can be envisioned through several cyclization strategies, such as a Dieckmann condensation of a linear amino-diester or an aza-Diels-Alder reaction, which would build the heterocyclic core from acyclic precursors. rsc.orgpurechemistry.org This comprehensive analysis provides multiple pathways, allowing for flexibility in the choice of starting materials and reaction conditions.

Established Synthetic Routes to the Piperidine Core

The piperidine scaffold is a ubiquitous motif in natural products and pharmaceuticals, leading to the development of numerous robust synthetic methodologies for its construction.

The formation of the piperidine ring is a critical step in the synthesis of the target molecule. Several powerful cyclization strategies have been established.

Hydrogenation of Pyridine (B92270) Derivatives: One of the most direct methods is the catalytic hydrogenation of corresponding pyridine precursors. This is often accomplished using catalysts like nickel at elevated temperatures and pressures. dtic.mil Milder conditions using rhodium on carbon (Rh/C) in water have also been reported to be effective. organic-chemistry.org

Dieckmann Condensation: This intramolecular reaction involves the cyclization of a diester with a base to form a cyclic β-keto ester. purechemistry.org For piperidine synthesis, an appropriate N-substituted amino-diester can be cyclized to form a piperidone derivative, which is a versatile intermediate. dtic.milcore.ac.ukbeilstein-journals.org This method allows for the construction of the ring with a handle for further functionalization at C-4.

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene can construct the piperidine ring in a highly controlled manner, often establishing multiple stereocenters in a single step. rsc.orgresearchgate.netnih.gov This approach is particularly useful for creating highly substituted piperidines.

Intramolecular Amination and Reductive Amination: Linear precursors containing an amine and a suitable electrophilic group (e.g., a halide) or two terminal aldehydes can undergo intramolecular cyclization to form the piperidine ring. organic-chemistry.org Reductive cyclization of δ-aminoamides or δ-haloamides is also a viable route. dtic.mil

Interactive Data Table: Comparison of Piperidine Ring Formation Methods
MethodKey PrecursorsTypical ConditionsAdvantages
Pyridine Hydrogenation Substituted PyridinesH₂, Metal Catalyst (Ni, Rh, Pd)Atom economical, direct
Dieckmann Condensation Acyclic Amino-diestersStrong Base (e.g., NaH, NaOEt)Forms functionalized piperidones
Aza-Diels-Alder Imines, DienesLewis Acid or ThermalHigh stereocontrol
Intramolecular Cyclization Amino-dihalides, Amino-diolsVarious (Base, Reductive agents)Convergent

The introduction of the methyl group onto the piperidine nitrogen is a fundamental transformation. This can be achieved either on a pre-formed secondary piperidine precursor or integrated into the ring formation sequence if a primary amine is used as a starting material with a methylating agent.

Reductive Amination: A highly effective method for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. chemicalbook.com This method is advantageous as it is performed under mild conditions and avoids the formation of quaternary ammonium (B1175870) salts. Transfer hydrogenation using formaldehyde with a hydrogen source is another common approach. google.com

Direct Alkylation: Secondary piperidines can be directly methylated using an alkylating agent such as methyl iodide. This reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrogen iodide byproduct. Care must be taken to control the reaction conditions to prevent over-alkylation to the quaternary ammonium salt.

Introduction of the Cyano and Carboxylic Acid Functionalities

The creation of the geminal cyano- and carboxylic acid-substituted quaternary center at the C-4 position is the most complex challenge in the synthesis of the target molecule.

A common and logical starting point for installing two substituents at C-4 is a 4-piperidone derivative, such as N-methyl-4-piperidone.

Strecker Synthesis: The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Applying this to 1-methyl-4-piperidone, reaction with ammonia (B1221849) and cyanide would yield an α-aminonitrile, specifically 4-amino-1-methylpiperidine-4-carbonitrile. While this introduces an amino group instead of a carboxylic acid, the α-aminonitrile intermediate is a valuable precursor that can undergo further transformations. A related reaction, the Bucherer-Bergs reaction, uses ammonium carbonate and potassium cyanide to form a spiro-hydantoin, which can then be hydrolyzed to the amino acid. orgsyn.org

Cyanohydrin Formation and Subsequent Reactions: 1-methyl-4-piperidone can be converted to a cyanohydrin by treatment with a cyanide source. The resulting α-hydroxynitrile could potentially be oxidized to an α-ketonitrile, followed by further steps to introduce the carboxylic acid functionality.

The nitrile group is a versatile functional group that can be introduced in several ways and serves as a precursor to carboxylic acids.

Dehydration of Amides: A common route to nitriles is the dehydration of a primary amide. google.com For instance, a precursor like 1-methylpiperidine-4-carboxamide (B1362588) could be dehydrated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-cyano-1-methylpiperidine. google.com While this provides a monosubstituted product, subsequent C-H functionalization at C-4 would be required.

Nucleophilic Cyanation: The direct displacement of a leaving group (e.g., a halide or tosylate) at the C-4 position with a cyanide salt is a straightforward method for installing the nitrile group.

From Nitrile to Carboxylic Acid: The hydrolysis of a nitrile group under acidic or basic conditions is a standard method for preparing carboxylic acids. nih.gov A potential synthetic route could involve the creation of a 4,4-dicyanopiperidine intermediate. Selective hydrolysis of one of the two nitrile groups could then yield the target molecule. An alternative strategy involves the alkylation of a C-4 cyanopiperidine. arkat-usa.org Deprotonation of the C-4 proton (alpha to the nitrile) would generate a carbanion, which could then be carboxylated by quenching with carbon dioxide. This provides a direct method for installing the carboxylic acid group geminal to the existing cyano group.

Carboxylic Acid Group Incorporation Strategies

Strecker Synthesis Approach:

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org This methodology can be adapted to synthesize 4-amino-4-carboxypiperidine derivatives, which can serve as precursors to the target molecule. The synthesis would commence from 1-methyl-4-piperidone.

The reaction proceeds in two main stages. First, the ketone (1-methyl-4-piperidone) reacts with a source of ammonia (like ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.org The imine formed in situ from the piperidone and ammonia is attacked by the cyanide ion to create the C4-substituted aminonitrile. masterorganicchemistry.com The second stage involves the hydrolysis of the nitrile group of the α-aminonitrile under acidic or basic conditions to yield the corresponding α-amino acid, in this case, 4-amino-1-methylpiperidine-4-carboxylic acid. orgsyn.org

A subsequent Sandmeyer-type reaction could then be envisioned to replace the amino group with a cyano group, although this would be a challenging transformation on a quaternary center and could lead to side products. A more direct approach to the target molecule would involve a modification of the Strecker conditions, though this is not commonly reported.

Hydrolysis of Dicyano Intermediates:

An alternative strategy involves the creation of a 4,4-dicyanopiperidine intermediate. This intermediate could potentially be synthesized from 1-methyl-4-piperidone by reaction with a cyanide source under conditions that favor geminal dicyanation.

Once the 1-methyl-4,4-dicyanopiperidine is obtained, selective partial hydrolysis of one of the nitrile groups would be required to yield the desired 4-cyano-4-carboxylic acid derivative. This selective hydrolysis can be challenging to achieve, as conditions that hydrolyze one nitrile group may also affect the second. nih.gov However, careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts or enzymes, can sometimes allow for the selective conversion of one nitrile to a carboxylic acid while leaving the other intact.

Starting MaterialReagentsIntermediateProductKey Transformation
1-Methyl-4-piperidone1. KCN, NH4Cl2. H3O+4-Amino-1-methylpiperidine-4-carbonitrile4-Amino-1-methylpiperidine-4-carboxylic acidStrecker Synthesis & Hydrolysis
1-Methyl-4-piperidoneCyanide source1-Methyl-4,4-dicyanopiperidineThis compoundDicyanation & Selective Hydrolysis

Stereochemical Control in Synthesis

The C4 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis. This can be accomplished through diastereoselective or enantioselective methods, or by resolving a racemic mixture of a chiral intermediate.

Achieving stereocontrol in the synthesis of polysubstituted piperidines is an active area of research. nih.govnih.gov Various methods have been developed that could potentially be applied to the synthesis of the target molecule.

Diastereoselective Approaches:

Diastereoselective reactions are employed when one or more chiral centers are already present in the molecule, and the formation of a new stereocenter is influenced by the existing ones. In the context of synthesizing this compound, a diastereoselective approach could be relevant if a chiral auxiliary is incorporated into the piperidine ring or the N-methyl group.

For instance, radical-based cyclization reactions of acyclic precursors have been shown to proceed with high diastereoselectivity in the formation of polysubstituted piperidines. researchgate.netresearchgate.net A visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov The stereochemical outcome is often dictated by the minimization of steric interactions in the transition state of the cyclization step.

Enantioselective Approaches:

Enantioselective methods aim to create a single enantiomer of a chiral product from an achiral starting material. This is often achieved using chiral catalysts or reagents.

Catalytic asymmetric [4+2] annulation reactions of imines with allenes, catalyzed by chiral phosphines, have been reported for the synthesis of functionalized piperidines with high enantioselectivity. acs.org While this specific reaction may not directly yield the target structure, the principle of using a chiral catalyst to control the formation of the piperidine ring and its stereocenters is a powerful strategy.

Another approach is the enantioselective cyanation of an iminium ion precursor derived from 1-methyl-4-piperidone. The use of a chiral catalyst could favor the addition of the cyanide nucleophile to one face of the iminium ion, leading to an enantioenriched 4-cyano-4-aminopiperidine intermediate.

MethodDescriptionPotential Application
Diastereoselective CyclizationRadical cyclization of an acyclic precursor containing existing stereocenters to control the stereochemistry of the newly formed piperidine ring.Synthesis of a specific diastereomer of a precursor to the target molecule.
Catalytic Asymmetric Annulation[4+2] cycloaddition of an imine and an allene (B1206475) using a chiral catalyst to construct the piperidine ring enantioselectively.Enantioselective synthesis of a piperidine core that can be further functionalized.
Enantioselective CyanationAddition of a cyanide source to an iminium intermediate in the presence of a chiral catalyst to create an enantioenriched aminonitrile.Direct enantioselective formation of the chiral center at C4.

When a synthetic route produces a racemic mixture of a chiral intermediate, resolution techniques are necessary to separate the enantiomers. For piperidine derivatives, both classical chemical resolution and chromatographic methods are commonly employed.

Classical Chemical Resolution:

This method involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. After separation, the desired enantiomer of the original compound can be recovered by removing the resolving agent.

For a chiral intermediate like racemic 4-amino-1-methylpiperidine-4-carboxylic acid, chiral acids such as tartaric acid or camphorsulfonic acid could be used as resolving agents. The basic nitrogen of the piperidine or the amino group, and the acidic carboxylic acid group provide handles for salt formation.

Chromatographic Resolution:

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This method can be applied to either the final product or a suitable chiral intermediate in the synthetic pathway.

Kinetic Resolution:

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. nih.govwhiterose.ac.uk For example, catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using a chiral hydroxamic acid. nih.gov This approach could potentially be applied to a precursor of this compound. Enzymatic resolutions are also a form of kinetic resolution and have been used for related heterocyclic carboxylic acids. researchgate.net

TechniquePrincipleExample of Application
Classical Chemical ResolutionFormation of separable diastereomeric salts with a chiral resolving agent.Resolution of racemic 4-amino-1-methylpiperidine-4-carboxylic acid using tartaric acid.
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers of an ester derivative of the target molecule.
Kinetic ResolutionDifferential reaction rate of enantiomers with a chiral catalyst or reagent.Enantioselective acylation of a racemic piperidine precursor, leaving one enantiomer unreacted.

Chemical Transformations and Derivatization of 4 Cyano 1 Methylpiperidine 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various chemical modifications, including the formation of esters and amides, which are pivotal in medicinal chemistry and materials science.

Esterification Reactions for Diverse Applications

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. rug.nlmdpi.com The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

For 4-Cyano-1-methylpiperidine-4-carboxylic acid, esterification can be employed to modify its physicochemical properties, such as solubility and lipophilicity, which is particularly relevant in the development of therapeutic agents. The reaction can be applied to a wide array of acids and alcohols, including those that are acid-sensitive, by using milder methods. rug.nlorgsyn.org Alternative methods that avoid strongly acidic conditions include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Table 1: Common Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)HeatInexpensive reagentsHarsh conditions, not suitable for sensitive substrates
DCC/DMAP CouplingAlcohol, DCC, DMAPRoom TemperatureMild conditions, high yieldsDCC byproduct can be difficult to remove
Steglich EsterificationAlcohol, DCC, DMAPRoom TemperatureMild conditions, suitable for sterically hindered alcoholsFormation of N-acylurea byproduct

Amide Bond Formation and Peptide Coupling Methodologies

The formation of an amide bond is one of the most significant reactions in organic chemistry, central to the synthesis of peptides and a vast number of pharmaceuticals. estranky.skresearchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. estranky.sk Therefore, activation of the carboxylic acid is necessary. researchgate.netluxembourg-bio.com

Commonly used coupling reagents for amide bond formation include carbodiimides (like DCC and EDC), uronium salts (like HBTU and HATU), and phosphonium (B103445) salts (like PyBOP). luxembourg-bio.comuantwerpen.be These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.netluxembourg-bio.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization when dealing with chiral substrates. luxembourg-bio.comuantwerpen.be

Table 2: Selected Peptide Coupling Reagents

Reagent ClassExamplesActivating SpeciesKey Features
CarbodiimidesDCC, EDCO-acylisoureaWidely used, cost-effective
Uronium/Aminium SaltsHBTU, HATUOBt/OAt active esterHigh efficiency, low racemization
Phosphonium SaltsPyBOP, PyAOPOBt/OAt active esterHigh efficiency, suitable for hindered couplings

Other Carboxyl Functional Group Interconversions

Beyond ester and amide formation, the carboxylic acid moiety of this compound can undergo other important transformations. For instance, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities, allowing for the introduction of different functional groups.

Another key reaction is the conversion to an acyl halide, typically an acyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl halide is a highly reactive intermediate that can readily react with a wide range of nucleophiles to form esters, amides, and other carboxylic acid derivatives under mild conditions.

Reactivity of the Cyano Moiety

The cyano group is a versatile functional group that can be transformed into other important nitrogen-containing functionalities, primarily amines and amides.

Reduction Reactions to Amine Derivatives

The reduction of nitriles is a primary method for the synthesis of primary amines. studymind.co.ukwikipedia.org This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides. studymind.co.ukwikipedia.org

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.org This method is often preferred in industrial settings due to its cost-effectiveness. studymind.co.uk

Alternatively, nitriles can be effectively reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride to the carbon-nitrogen triple bond. libretexts.orglibretexts.org Other reagents such as diborane (B8814927) have also been employed for this transformation. organic-chemistry.org

Table 3: Methods for Nitrile Reduction to Primary Amines

MethodReagents and ConditionsTypical SolventsKey Characteristics
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Raney Ni, PtO₂)Ethanol, MethanolIndustrially preferred, can lead to secondary amine byproducts
Metal Hydride ReductionLiAlH₄ followed by aqueous workupDiethyl ether, THFHigh yields, good for laboratory scale
Other Chemical ReductionsSodium in alcohol, DiboraneAlcohol, THFAlternative to LiAlH₄

Hydrolysis Pathways to Amides and Carboxylic Acids

The hydrolysis of nitriles provides a route to both amides and carboxylic acids, depending on the reaction conditions. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile is heated with an aqueous acid solution (e.g., HCl or H₂SO₄). The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide. libretexts.org The initial product is a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org Careful control of the reaction conditions can sometimes allow for the isolation of the intermediate amide. chemistrysteps.com Biocatalytic methods using enzymes like nitrilases or nitrile hydratases can also be employed for the selective hydrolysis of nitriles to either amides or carboxylic acids under mild conditions. thieme-connect.deresearchgate.net

Nucleophilic Additions and Other Cyano Transformations

The cyano group in this compound is a versatile functional handle that can undergo a range of transformations, primarily initiated by nucleophilic attack. These reactions allow for the conversion of the nitrile into other valuable functional groups.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles is a fundamental transformation that can proceed under acidic or basic conditions to yield either a primary amide or a carboxylic acid. khanacademy.org For this compound, controlled hydrolysis can selectively convert the cyano group into an amide, yielding 4-carbamoyl-1-methylpiperidine-4-carboxylic acid. This transformation is typically achieved by treatment with an acid, such as sulfuric acid, under controlled temperature and reaction time to prevent further hydrolysis to the dicarboxylic acid.

Reduction to Amines: The cyano group can be reduced to a primary amine, providing a route to aminomethyl-substituted piperidines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid is a valuable building block for further derivatization.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the electrophilic carbon of the nitrile to form, after hydrolysis of the intermediate imine, a ketone. leah4sci.com This reaction offers a powerful method for the formation of new carbon-carbon bonds. For instance, the reaction of this compound with a Grignard reagent would be expected to yield a 4-acyl-1-methylpiperidine-4-carboxylic acid derivative after acidic workup. It is important to note that the acidic proton of the carboxylic acid will also react with the organometallic reagent, requiring the use of excess reagent.

Transformation Reagents and Conditions Product Reference
Hydrolysis to AmideConcentrated H₂SO₄, controlled temperature4-Carbamoyl-1-methylpiperidine-4-carboxylic acid
Reduction to Amine1. LiAlH₄, THF; 2. H₂O4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid-
Addition of Grignard Reagent1. RMgX (excess), Et₂O; 2. H₃O⁺4-Acyl-1-methylpiperidine-4-carboxylic acid derivative leah4sci.com

Modifications of the Piperidine (B6355638) Nitrogen

The tertiary amine of the 1-methylpiperidine (B42303) ring is a key site for chemical modification, allowing for alterations in the molecule's steric and electronic properties.

N-Alkylation and N-Acylation Reactions

While the nitrogen atom in this compound is already methylated, further N-alkylation to form a quaternary ammonium salt is possible. N-acylation, on the other hand, is not a feasible reaction for this tertiary amine.

N-Alkylation (Quaternization): The reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary ammonium salt. researchgate.netnih.gov This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and biological activity. The stereochemistry of quaternization in substituted piperidines has been studied, indicating that the incoming alkyl group can approach from either an axial or equatorial direction, leading to a mixture of diastereomers depending on the steric hindrance around the nitrogen. researchgate.net

Exploiting the Tertiary Amine Character

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule, enabling a variety of reactions.

N-Oxide Formation: Tertiary amines can be readily oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide of this compound can exhibit different chemical reactivity and may serve as a prodrug in pharmaceutical applications, as N-oxides can be reduced back to the parent tertiary amine in vivo. google.com Furthermore, N-oxides of certain N-aryl piperidines have been shown to undergo thermal rearrangement to form substituted hydroxylamines. researchgate.net

Reaction Reagents and Conditions Product Type Reference
N-QuaternizationAlkyl halide (e.g., CH₃I)Quaternary ammonium salt researchgate.netnih.gov
N-Oxide FormationH₂O₂ or m-CPBAN-oxide google.com

C-H Functionalization and Ring System Modifications

Direct functionalization of the C-H bonds of the piperidine ring and modifications that alter the ring structure itself represent advanced strategies for derivatization.

C-H Functionalization: While direct C-H functionalization of N-methylpiperidine derivatives is an area of active research, it often requires specific directing groups to achieve regioselectivity. mdpi.com For this compound, the α-protons to the nitrogen are potential sites for functionalization. Metal-catalyzed C-H activation could, in principle, allow for the introduction of new substituents at these positions. For example, palladium-catalyzed C-H arylation has been demonstrated for N-acyl piperidines. researchgate.net

Ring System Modifications:

Ring Contraction: Photomediated ring contraction of α-acylated piperidines has been reported as a method to synthesize substituted cyclopentane (B165970) derivatives. nih.govdigitellinc.comnih.govthieme.densf.gov This process typically involves a Norrish Type II reaction. While this would require prior modification of the carboxylic acid group of the title compound into a suitable ketoamide, it represents a potential pathway for skeletal diversification.

Ring-Opening: Decarboxylative ring-opening of α-trisubstituted piperidine-4-carboxylic acids can be achieved using photoredox catalysis in the presence of a cerium catalyst. researchgate.net This method allows for the cleavage of a C-C bond and the introduction of new functional groups. Another approach involves the ring-opening of cyclic amines through the formation of quaternary ammonium salts followed by nucleophilic attack. researchgate.net

Modification General Strategy Potential Outcome Reference
C-H FunctionalizationMetal-catalyzed C-H activationIntroduction of new substituents on the piperidine ring mdpi.comresearchgate.net
Ring ContractionPhotomediated reaction of an α-ketoamide derivativeSubstituted cyclopentane derivative nih.govdigitellinc.comnih.gov
Ring-OpeningDecarboxylative C-C bond cleavageFunctionalized acyclic amine researchgate.net

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

A Scaffold for the Construction of Complex Molecular Architectures

The rigid piperidine (B6355638) framework of 4-Cyano-1-methylpiperidine-4-carboxylic acid provides a robust scaffold for the synthesis of intricate and sterically demanding molecules. This attribute is particularly valuable in medicinal chemistry and materials science, where precise three-dimensional arrangements of atoms are crucial for functionality.

Synthesis of Novel Heterocyclic Systems

The presence of multiple reactive sites—the cyano and carboxylic acid groups—within the this compound molecule allows for its elaboration into a variety of novel heterocyclic systems. A significant application lies in the synthesis of spiro-heterocycles, where one of the rings of a bicyclic system is attached to the central piperidine core through a single common atom.

For instance, this scaffold is instrumental in the synthesis of spirooxindoles, a class of compounds with significant biological activity. The synthesis can proceed through a multi-step sequence involving the reaction of the piperidine derivative with an appropriate isatin (B1672199) precursor. The resulting spirocyclic architecture is of great interest in drug discovery due to its structural complexity and potential for diverse biological interactions.

Furthermore, the nitrile group can be hydrolyzed to an amide or reduced to an amine, while the carboxylic acid can be converted to esters, amides, or other functionalities. These transformations open pathways to a wide array of fused and bridged heterocyclic systems, expanding the chemical space accessible from this versatile building block.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its carboxylic acid functionality, is a prime candidate for participation in renowned MCRs such as the Ugi and Passerini reactions.

In a typical Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form an α-acylamino carboxamide. By employing this compound as the acidic component, chemists can introduce the substituted piperidine motif directly into the final product, leading to the rapid generation of complex and diverse molecules. This strategy is particularly effective for creating libraries of compounds for high-throughput screening.

Similarly, in the Passerini three-component reaction, a carboxylic acid, a carbonyl compound, and an isocyanide combine to yield an α-acyloxy carboxamide. The incorporation of the this compound scaffold through this reaction provides a straightforward route to novel ester derivatives with potential applications in various fields of chemical research. A two-step sequence involving an Ugi four-component reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which has been successfully applied to the synthesis of the opioid analgesics carfentanil and remifentanil in shorter times and with better yields than previously described methods. bohrium.com

A Precursor for Research Probes and Tool Compounds

The piperidine scaffold is a common feature in many biologically active molecules, including a significant number of pharmaceuticals. This makes this compound an excellent starting point for the synthesis of research probes and tool compounds designed to investigate biological systems.

A notable area of application is in the development of ligands for opioid receptors. The 4-substituted piperidine core is a key pharmacophore in many potent opioid analgesics. By chemically modifying this compound, researchers can synthesize novel derivatives and label them with fluorescent tags or radioactive isotopes. These probes are invaluable for studying receptor binding, distribution, and function, thereby aiding in the development of new pain management therapies with improved side-effect profiles. The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics like remifentanil and other fentanyl analogues, often starts from a related 4-piperidone (B1582916) derivative. researchgate.net

Development of Compound Libraries Based on the Piperidine Scaffold

The principles of combinatorial chemistry are widely used in drug discovery to generate large numbers of structurally related compounds for biological screening. The versatility of this compound makes it an ideal scaffold for the construction of such compound libraries.

By systematically reacting the carboxylic acid and the cyano group (or its derivatives) with a diverse set of building blocks, a vast array of novel piperidine-based compounds can be synthesized. For example, the carboxylic acid can be coupled with a library of amines to produce a collection of amides, while the nitrile can be transformed to introduce further points of diversity. This approach allows for the efficient exploration of the structure-activity relationships (SAR) of piperidine-containing molecules, accelerating the identification of lead compounds with desired biological activities.

Application in Methodological Development in Organic Synthesis

Beyond its direct application in the synthesis of target molecules, this compound and its derivatives also serve as valuable substrates in the development of new synthetic methodologies.

For instance, the quaternary center of the molecule presents a stereochemical challenge, making it an interesting substrate for the development of new asymmetric synthesis methods. Researchers can explore novel catalytic systems and reaction conditions to control the stereochemistry at this center, leading to the enantioselective synthesis of chiral piperidine derivatives.

Furthermore, the unique reactivity of the cyano and carboxylic acid groups can be exploited to develop novel chemical transformations. For example, decarboxylation of the carboxylic acid can lead to the formation of a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions. The development of mild and scalable decarboxylation methods for related cyanoesters has been a subject of research. lookchem.comresearchgate.net Additionally, piperidine-4-carboxylic acid has been functionalized onto magnetic nanoparticles to create a recyclable catalyst for the Knoevenagel condensation reaction, demonstrating the potential for piperidine derivatives in catalysis. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in 4-Cyano-1-methylpiperidine-4-carboxylic acid. The spectra are characterized by distinct absorption or scattering bands corresponding to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is predicted to display several characteristic absorption bands. The carboxylic acid O-H bond gives rise to a very broad and strong absorption band typically observed between 2500 and 3300 cm⁻¹. pressbooks.publibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak in the region of 1760-1690 cm⁻¹. libretexts.org Another key feature is the stretching vibration of the nitrile (C≡N) group, which is anticipated to appear as a sharp band of medium intensity in the 2260-2240 cm⁻¹ range. libretexts.org Vibrations associated with the piperidine (B6355638) ring, including C-H and C-N stretching, would also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile group's C≡N stretch is a particularly strong and distinct Raman scatterer, expected in the 2100-2300 cm⁻¹ region. morressier.comresearchgate.net This band's position can be sensitive to the molecular environment. researchgate.net The symmetric C=O stretch of the carboxylic acid and various vibrations of the piperidine ring skeleton would also be observable, though typically weaker than in the IR spectrum.

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HFT-IR2500-3300Broad, Strong
Nitrile C≡NFT-IR2260-2240Medium, Sharp
Nitrile C≡NRaman2100-2300Strong, Sharp
Carbonyl C=OFT-IR1760-1690Strong
Piperidine C-NFT-IR1260-1050Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The N-methyl (N-CH₃) group would likely appear as a singlet in the 2.2-2.5 ppm range. chemicalbook.com The protons on the piperidine ring (CH₂) would resonate as complex multiplets, typically between 1.5 and 3.0 ppm. chemicalbook.com Protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) would be shifted further downfield compared to those at position 3 and 5. The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, typically between 10 and 13 ppm. pressbooks.pub

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carboxylic acid carbonyl carbon (C=O) is expected to have a chemical shift in the 170-185 ppm range. pressbooks.pub The nitrile carbon (C≡N) typically appears between 115 and 125 ppm. pressbooks.pub The quaternary carbon at position 4, bonded to both the cyano and carboxyl groups, would be significantly deshielded. The carbons of the piperidine ring would resonate in the 20-60 ppm range, with the carbons adjacent to the nitrogen (C2, C6) appearing around 50-55 ppm. chemicalbook.com The N-methyl carbon (N-CH₃) is expected at approximately 45-50 ppm. chemicalbook.com

AtomTechniquePredicted Chemical Shift (δ, ppm)
-COOH¹H NMR10-13
Piperidine -CH₂- (axial/equatorial)¹H NMR1.5-3.0
N-CH₃¹H NMR2.2-2.5
>C=O¹³C NMR170-185
-C≡N¹³C NMR115-125
Piperidine C2, C6¹³C NMR50-55
N-CH₃¹³C NMR45-50
Piperidine C3, C5¹³C NMR20-35
Piperidine C4 (quaternary)¹³C NMR~40-50

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₂N₂O₂), the expected molecular weight is approximately 168.19 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 168 would be observed. The fragmentation of N-methylpiperidine derivatives is well-documented. nih.govnist.gov A characteristic fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a hydrogen radical or other substituents. A prominent fragment is often observed at m/z 98, corresponding to the [M-C₃H₆N]⁺ ion, which is characteristic of N-methylpiperidine ring fragmentation. nih.gov Other likely fragmentations include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 123, and the loss of the cyano group (-CN, 26 Da). libretexts.org

m/z ValuePossible Fragment IonFragmentation Pathway
168[C₈H₁₂N₂O₂]⁺Molecular Ion (M⁺)
123[M - COOH]⁺Loss of carboxylic acid group
98[C₆H₁₂N]⁺Alpha-cleavage of piperidine ring
70[C₄H₈N]⁺Further fragmentation of the ring
42[C₂H₄N]⁺Further fragmentation of the ring

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state. Based on studies of similar substituted piperidine rings, this compound is expected to adopt a chair conformation. nih.goviucr.org In this conformation, substituents can occupy either axial or equatorial positions.

To minimize steric hindrance, the bulkier substituents generally prefer the equatorial position. However, the presence of two substituents on the same carbon (C4) creates a unique conformational environment. It is likely that one of the C4 substituents (either the cyano or the carboxylic acid group) will be in an axial orientation while the other is equatorial. The N-methyl group is also expected to preferentially occupy an equatorial position to reduce steric interactions with the axial hydrogens on the ring. acs.org X-ray analysis would precisely determine bond lengths, bond angles, and the specific conformation of the piperidine ring, providing unequivocal evidence of the spatial arrangement of the functional groups. nih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any potential impurities or related compounds.

A common method for analyzing polar compounds like piperidine derivatives is reverse-phase HPLC (RP-HPLC). sielc.comresearchgate.netnih.gov A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing an acid like phosphoric acid or formic acid to ensure the carboxylic acid and tertiary amine are in a consistent protonation state. sielc.com Detection can be achieved using a UV detector, although the compound lacks a strong chromophore, so detection at lower wavelengths (~210 nm) would be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) could be employed for more sensitive detection.

ParameterTypical Condition
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseC18 silica (B1680970) gel (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (with 0.1% Phosphoric or Formic Acid)
Elution ModeIsocratic or Gradient
Flow Rate0.8 - 1.2 mL/min
DetectionUV (210 nm), ELSD, or Mass Spectrometry (MS)
Column TemperatureAmbient or slightly elevated (e.g., 30°C)

Computational and Theoretical Investigations on 4 Cyano 1 Methylpiperidine 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 4-Cyano-1-methylpiperidine-4-carboxylic acid. These calculations allow for a detailed exploration of the molecule's conformational landscape and the nature of its molecular orbitals, which are key determinants of its chemical behavior.

Conformational Analysis and Energy Landscapes

The flexible six-membered piperidine (B6355638) ring of this compound can adopt several conformations, with the chair and boat forms being the most significant. Computational studies are crucial for determining the relative stabilities of these conformers and the energy barriers between them.

The chair conformation is generally the most stable for piperidine rings. In the case of this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the N-methyl group. Due to steric hindrance, the conformer with the equatorial methyl group is predicted to be significantly lower in energy. rsc.org The cyano and carboxylic acid groups at the C4 position will also have preferred orientations to minimize steric strain. Theoretical calculations, such as those at the B3LYP/6-31G(d) level of theory, can precisely quantify these energy differences. nih.gov

A potential energy surface scan of the key dihedral angles would reveal the energy landscape, identifying the global minimum energy structure and the transition states connecting different conformers. The boat conformation, typically a higher-energy transition state or intermediate in the interconversion of chair forms, can also be characterized.

Table 1: Calculated Relative Energies of this compound Conformers
ConformerN-Methyl OrientationRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial2.15
Twist-Boat-5.50
Boat-6.70

Molecular Orbital Theory and Electron Density Analysis

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals provide insights into the molecule's reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the piperidine ring nitrogen and the carboxylate group, which are the most electron-rich regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing cyano and carboxylic acid groups, indicating these sites are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. nih.gov Electron density analysis, derived from the calculated wave function, can be visualized to map out the electron-rich and electron-deficient regions of the molecule, further highlighting potential sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMO-8.54
LUMO-0.78
HOMO-LUMO Gap7.76

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be of interest, such as the hydrolysis of the nitrile group to an amide or carboxylic acid.

Theoretical studies can map out the entire reaction pathway for such a transformation. This would involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. Such studies can elucidate the role of catalysts, such as acids or bases, in facilitating the reaction by lowering the activation energy.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for the structural elucidation of new compounds and for the interpretation of experimental spectra. For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts. nih.govresearchgate.net

The calculated chemical shifts can be compared with experimental data to confirm the proposed structure and to aid in the assignment of ambiguous signals. The accuracy of these predictions can be improved by using appropriate levels of theory and basis sets, and by considering solvent effects. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These theoretical frequencies can then be compared with the experimental IR spectrum to identify and assign the characteristic vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the C=O stretch of the carboxylic acid.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O175.8176.2
C≡N121.5122.1
C445.245.9
C2/C654.154.5
C3/C534.735.1
N-CH342.342.8

Molecular Modeling for Ligand-Receptor Interaction Hypotheses

Given the prevalence of the piperidine scaffold in many pharmaceuticals, this compound could be investigated as a potential ligand for various biological targets. Molecular modeling techniques, such as molecular docking, are essential for exploring these potential interactions. tandfonline.comnih.gov

Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a target protein. These simulations generate a binding score, which provides an estimate of the binding affinity. The docking results can also reveal the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the piperidine ring could engage in hydrophobic interactions. These computational hypotheses can then guide the design of new analogs with improved binding affinity and selectivity, and can be validated through experimental biological assays. tandfonline.com

Future Perspectives and Emerging Research Avenues for 4 Cyano 1 Methylpiperidine 4 Carboxylic Acid

Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical and chemical industries. For 4-Cyano-1-methylpiperidine-4-carboxylic acid, future research will likely focus on developing more environmentally benign synthesis methods that improve upon traditional multi-step procedures.

Key areas of development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This could involve exploring one-pot or tandem reactions that reduce the number of isolation and purification steps.

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents. Research into aqueous-based synthetic routes for piperidine (B6355638) derivatives is an active area. unibo.itrsc.org

Catalytic Approaches: Employing catalytic methods, including metal catalysis and organocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. For instance, the development of a green chemistry approach to the synthesis of N-substituted piperidones highlights the advantages over classical methods. nih.govresearchgate.net

Renewable Feedstocks: Investigating the use of bio-renewable starting materials to reduce reliance on petrochemical sources. rsc.org A new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) showcases this trend. rsc.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing syntheses to avoid waste generation.
Atom Economy Maximizing the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.
Designing Safer Chemicals Minimizing toxicity while maintaining efficacy.
Safer Solvents and Auxiliaries Reducing or eliminating the use of hazardous solvents. unibo.it
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources. rsc.org
Reduce Derivatives Minimizing the use of protecting groups.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net
Design for Degradation Designing products that break down into innocuous substances after use.
Real-time analysis for Pollution Prevention Monitoring reactions to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for accidents.

Chemoenzymatic and Biocatalytic Approaches

The integration of biological catalysts, such as enzymes, into synthetic routes offers significant advantages in terms of selectivity and sustainability. Future research is expected to explore chemoenzymatic and biocatalytic methods for the synthesis of this compound and its derivatives.

Promising enzymatic transformations include:

Enzymatic Nitrile Synthesis: Aldoxime dehydratases are enzymes that can catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions, offering a sustainable alternative to traditional chemical methods. mdpi.com

Lipase-Catalyzed Reactions: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the biocatalytic synthesis of piperidine derivatives through multicomponent reactions.

Hydroxylases for Functionalization: The use of hydroxylase enzymes to selectively introduce hydroxyl groups onto the piperidine ring could open up new avenues for derivatization.

A potential chemoenzymatic strategy could involve an initial chemical synthesis of a piperidine precursor followed by an enzymatic step to introduce the cyano or carboxylic acid functionality with high stereoselectivity.

Enzyme ClassPotential Application in Synthesis
Aldoxime Dehydratases Cyanide-free formation of the nitrile group. mdpi.com
Lipases Catalyzing the formation of the piperidine ring or esterification of the carboxylic acid.
Hydroxylases Regio- and stereoselective hydroxylation of the piperidine backbone for further functionalization.
Amidases/Nitrilases Selective hydrolysis of the nitrile group to a carboxylic acid or amide.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound is well-suited for adaptation to flow chemistry systems.

Future research in this area may focus on:

Continuous Nitrile Synthesis: The direct conversion of carboxylic acids to nitriles has been demonstrated in continuous flow systems at high temperatures and pressures, often without the need for a catalyst.

Telescoped Reactions: Combining multiple reaction steps into a single, continuous flow process without isolating intermediates. This could significantly streamline the synthesis of the target compound.

In-line Purification: Integrating purification techniques, such as solid-phase extraction or crystallization, directly into the flow system to obtain the final product with high purity.

The development of a robust and efficient flow synthesis would be a significant step towards the large-scale and on-demand production of this compound.

Advanced Materials Science Applications

The bifunctional nature of this compound, with its nitrile and carboxylic acid groups, makes it an attractive building block for the development of advanced materials.

Potential applications in materials science include:

Polymers and Membranes: Piperidinium-functionalized polymers have shown promise as materials for alkaline anion exchange membranes (AAEMs) in fuel cells. rsc.org The incorporation of this compound into polymer backbones could lead to materials with tailored properties for various applications, including drug delivery systems. nih.govbiosynce.com

Metal-Organic Frameworks (MOFs): The carboxylic acid and nitrile functionalities can act as linkers to coordinate with metal ions, forming porous, crystalline structures known as MOFs. researchgate.netimperial.ac.uk These materials have potential applications in gas storage, separation, and catalysis. The rigid piperidine scaffold could influence the topology and properties of the resulting MOF.

Functionalized Nanoparticles: The carboxylic acid group can be used to anchor the molecule to the surface of metal oxide nanoparticles, creating functionalized materials for applications such as catalysis or biomedical imaging.

Material ClassPotential Role of this compound
Polymers Monomer for creating functional polymers for membranes or drug delivery. rsc.orgnih.gov
Metal-Organic Frameworks (MOFs) Bifunctional linker for the synthesis of novel porous materials. researchgate.netimperial.ac.uk
Nanoparticles Surface functionalization to impart specific properties.

Unexplored Reactivity and Novel Derivatization Pathways

The unique arrangement of functional groups in this compound presents opportunities for exploring novel chemical transformations and creating a diverse library of derivatives.

Future research into its reactivity could explore:

Decarboxylative Reactions: The carboxylic acid group could be a handle for decarboxylative cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the piperidine ring.

Nitrile Group Transformations: The nitrile group is a versatile functional group that can be converted into amines, amides, ketones, and various nitrogen-containing heterocycles. nih.govlibretexts.orgpressbooks.pub Metal-catalyzed reactions of nitriles with boronic acids, for example, can lead to diverse functionalities. nih.gov

Ring-Opening and Rearrangement Reactions: Under specific conditions, the strained quaternary center could potentially undergo ring-opening or rearrangement reactions, leading to novel molecular scaffolds.

Formation of Amidines: The nitrile group can react with amines in the presence of a catalyst, such as a zinc(II) compound, to form amidines, which are valuable intermediates in medicinal chemistry. rsc.org

The systematic exploration of these and other reaction pathways will undoubtedly expand the synthetic utility of this compound and lead to the discovery of new compounds with potentially interesting biological or material properties.

Q & A

Basic: What are the standard synthetic routes for 4-Cyano-1-methylpiperidine-4-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of precursor amines or condensation of nitrile-containing intermediates with carboxylic acid derivatives. For example, thiourea intermediates (common in piperidine derivatives) can be synthesized via reactions of hydrazines with carbonyl compounds, followed by cyclization under acidic or basic conditions . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C≡N and COOH), ¹H NMR (to verify methyl and piperidine ring proton environments), and ¹³C NMR (to identify cyano and carboxylate carbons) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Detects characteristic stretches for C≡N (~2200 cm⁻¹) and COOH (~1700 cm⁻¹) .
  • ¹H NMR : Resolves methyl group protons (δ ~1.2–1.5 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .
  • ¹³C NMR : Identifies quaternary carbons (cyano at δ ~115–120 ppm, carboxylate at δ ~170–175 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₂N₂O₂ = 181.1 g/mol) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Lower temperatures (~0–5°C) during nitrile group introduction reduce side reactions like hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states .
  • Catalyst Use : Acid catalysts (e.g., HCl or p-TsOH) improve cyclization yields by protonating intermediates .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: What strategies resolve contradictions in biological activity data between different synthetic batches?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., de-cyano derivatives or ring-opened analogs) that may antagonize biological activity .
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemical consistency across batches .
  • Biological Replicates : Test multiple batches in cell-based assays (e.g., IC₅₀ comparisons) to rule out batch-specific artifacts .

Advanced: How do steric and electronic effects of the cyano group influence reactivity in downstream modifications?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing cyano group activates the piperidine ring for nucleophilic substitution at the 4-position (e.g., carboxylate group displacement by amines) .
  • Steric Effects : The cyano group’s linear geometry minimizes steric hindrance, enabling regioselective functionalization of the methyl group or carboxylic acid moiety .
  • Case Study : In analogs like 1-(2-cyclopropylpyrimidinyl)piperidine-4-carboxylic acid, the cyano group stabilizes transition states in Suzuki-Miyaura coupling reactions .

Advanced: What computational methods predict interaction between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Simulates binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylate group and catalytic residues .
  • Molecular Dynamics (MD) : Predicts stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to assess binding free energy (ΔG) .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .

Basic: What are the stability considerations for this compound under storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the cyano group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation (confirmed by accelerated stability studies) .
  • pH Control : Buffer solutions (pH 4–6) stabilize the carboxylate and cyano groups in aqueous media .

Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in mechanistic studies of this compound?

Methodological Answer:

  • Tracer Studies : ¹³C-labeled cyano groups track metabolic fate in cell cultures via NMR or LC-MS .
  • Kinetic Isotope Effects (KIE) : ¹⁵N-labeled piperidine nitrogens elucidate rate-limiting steps in enzyme-catalyzed reactions .
  • Synthetic Routes : Incorporate labeled precursors (e.g., K¹³CN) during nitrile group introduction .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-1-methylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Cyano-1-methylpiperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.